molecular formula C24H28ClNS B12691276 (3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride CAS No. 49566-00-9

(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride

Cat. No.: B12691276
CAS No.: 49566-00-9
M. Wt: 398.0 g/mol
InChI Key: SFYVRUBKBDKDBR-UHFFFAOYSA-N
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Description

(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride is a chemical compound with the molecular formula C24H28ClNS. It is known for its unique structure, which includes both diphenylpropyl and phenylthio groups attached to an ammonium chloride core .

Preparation Methods

The synthesis of (3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride typically involves the reaction of 3,3-diphenylpropylamine with 3-(phenylthio)propyl chloride in the presence of a suitable base. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride undergoes various chemical reactions, including:

Scientific Research Applications

(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride can be compared with other similar compounds, such as:

Properties

CAS No.

49566-00-9

Molecular Formula

C24H28ClNS

Molecular Weight

398.0 g/mol

IUPAC Name

3,3-diphenyl-N-(3-phenylsulfanylpropyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C24H27NS.ClH/c1-4-11-21(12-5-1)24(22-13-6-2-7-14-22)17-19-25-18-10-20-26-23-15-8-3-9-16-23;/h1-9,11-16,24-25H,10,17-20H2;1H

InChI Key

SFYVRUBKBDKDBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNCCCSC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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